molecular formula C21H25FN4O2S2 B2672644 N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide CAS No. 338421-77-5

N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide

Cat. No.: B2672644
CAS No.: 338421-77-5
M. Wt: 448.58
InChI Key: YZWVPFCJBOSMEO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a benzyl group, a sulfanyl group, and a benzenesulfonamide group . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through substitution reactions .


Molecular Structure Analysis

The compound’s structure is characterized by a 1,2,4-triazole ring, which is a type of heterocyclic compound. It also contains a benzyl group attached to the triazole ring through a sulfanyl group .

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide derivatives have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which is crucial for developing anti-inflammatory drugs. A study by Hashimoto et al. (2002) highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective COX-2 inhibitors. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial Activities

Novel sulfanilamide-derived 1,2,3-triazole compounds have shown promising antibacterial and antifungal activities, according to Wang et al. (2010). These compounds, synthesized via 1,3-dipolar cycloaddition, exhibited significant potency against various bacterial strains, marking them as potential candidates for antimicrobial drug development (Wang et al., 2010).

Anticancer Activity through DNA Interaction

Sulfonamide derivatives have also been researched for their anticancer activities. González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes have shown potential in inducing apoptosis in tumor cells, highlighting the role of sulfonamide derivatives in developing new anticancer therapies (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Inhibiting carbonic anhydrase isozymes is another significant application of sulfonamide derivatives. Garaj et al. (2005) reported on aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as effective inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes. These inhibitors have implications in treating conditions like glaucoma, edema, epilepsy, and cancer, showcasing the versatility of sulfonamide derivatives in therapeutic applications (Garaj et al., 2005).

Properties

IUPAC Name

N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S2/c1-21(2,3)16-7-5-15(6-8-16)14-29-20-25-24-19(26(20)4)13-23-30(27,28)18-11-9-17(22)10-12-18/h5-12,23H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWVPFCJBOSMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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